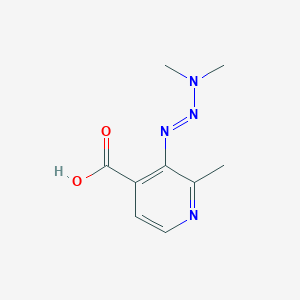

![molecular formula C8H13NO2 B048851 八氢环戊并[b]吡咯-2-羧酸 CAS No. 118353-96-1](/img/structure/B48851.png)

八氢环戊并[b]吡咯-2-羧酸

描述

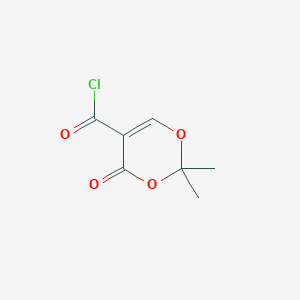

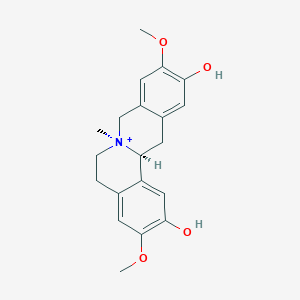

2-Azabicyclo[3.3.0]octane-3-carboxylic acid, also known as 2-Azabicyclo[3.3.0]octane-3-carboxylic acid, is a useful research compound. Its molecular formula is C8H13NO2 and its molecular weight is 155.19 g/mol. The purity is usually 95%.

The exact mass of the compound 2-Azabicyclo[3.3.0]octane-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Bridged-Ring - Bridged Bicyclo Compounds, Heterocyclic - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Azabicyclo[3.3.0]octane-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Azabicyclo[3.3.0]octane-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

药物发现和制药应用

八氢环戊并[b]吡咯-2-羧酸的核心结构在药物发现中是一个有价值的支架,因为它含有氮杂环,这是生物活性化合物中常见的特征 . 它独特的双环结构已被用作合成若干目标分子的关键合成中间体,尤其是在开发新药物方面。

手性分子的合成

手性在制药行业是一个关键方面,因为它会显著影响药物的疗效。 该化合物的手性中心被利用来合成对映体纯的物质,这对于创建有效和安全的药物至关重要 .

血管紧张素转换酶 (ACE) 抑制剂

制药领域的一个具体应用是雷米普利,一种用于治疗高血压和充血性心力衰竭的 ACE 抑制剂的合成。 八氢环戊并[b]吡咯-2-羧酸是制备这种重要药物的起始原料 .

二肽基肽酶-4 (DPP4) 抑制剂

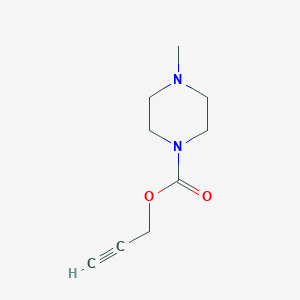

该化合物还用于合成八氢环戊并[b]吡咯-2-腈衍生物,它们是 DPP4 的有效抑制剂。 这些抑制剂通过延长肠促胰岛素效应发挥作用,最终导致血糖控制改善,从而在治疗 2 型糖尿病中发挥作用 .

生物质增值

研究人员一直致力于通过光化学转化对生物质衍生化合物进行增值。 八氢环戊并[b]吡咯-2-羧酸结构在此背景下被考虑,突出了其在可持续化学和绿色工艺中的潜力 .

流动化学应用

该化合物的结构在流动化学中是有益的,它被用于开发新的合成方法。 流动化学是一种创新方法,在效率、安全性和可扩展性方面具有优势 .

生物活性分子的全合成

八氢环戊并[b]吡咯-2-羧酸是生物活性分子全合成的关键中间体。 它整合到复杂的分子结构中对于合成具有潜在治疗效果的化合物至关重要 .

手性催化剂和配体的开发

该化合物的手性中心有利于手性催化剂和配体的开发,它们在不对称合成中起着关键作用。 这些催化剂和配体用于生产对映体纯的产品,这些产品在包括制药在内的各个领域的需求日益增长 .

作用机制

Target of Action

Octahydrocyclopenta[b]pyrrole-2-carboxylic acid, also known as 2-Azabicyclo[3,3,1] octanyl-3-formic acid or 2-Azabicyclo[3.3.0]octane-3-carboxylic acid, is a complex organic compound. It’s worth noting that similar compounds have been found to interact with various enzymes and receptors, influencing their activity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.

生化分析

Biochemical Properties

It is known that this compound has potential in the field of drug discovery . The specific enzymes, proteins, and other biomolecules it interacts with are yet to be identified.

Molecular Mechanism

It is known that this compound can be used as a starting material for the synthesis of other compounds, such as octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives, which are potent DPP4 inhibitors .

属性

IUPAC Name |

1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c10-8(11)7-4-5-2-1-3-6(5)9-7/h5-7,9H,1-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQHKEWIEKYQINX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(NC2C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-Azabicyclo[3.3.0]octane-3-carboxylic acid, specifically its derivative ramipril, exert its antihypertensive effect?

A1: Ramipril itself is a prodrug. It is metabolized in the liver to its active form, ramiprilat, which acts as a potent and long-lasting ACE inhibitor. [, , ] By inhibiting ACE, ramiprilat prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. [, , , ] This leads to a decrease in peripheral vascular resistance and a reduction in blood pressure. []

Q2: Does ramipril affect other components of the renin-angiotensin-aldosterone system (RAAS)?

A2: Yes, ramipril treatment leads to an increase in plasma renin activity and a slight decrease in aldosterone plasma levels. [] This is expected as ACE inhibition disrupts the negative feedback loop within the RAAS.

Q3: Does ramipril exhibit tissue-specific ACE inhibition?

A3: Research suggests that ramipril, after being metabolized to ramiprilat, exerts long-lasting ACE inhibition in various tissues, including the plasma, lung, kidney, aorta, mesenteric artery, heart, hypophysis, and medulla oblongata. [] The inhibition in the kidney and mesenteric artery persists even after the discontinuation of treatment, potentially contributing to the long-term antihypertensive effects. []

Q4: What is the molecular formula and weight of 2-Azabicyclo[3.3.0]octane-3-carboxylic acid?

A4: While the provided research focuses heavily on derivatives, the molecular formula of 2-Azabicyclo[3.3.0]octane-3-carboxylic acid is C8H13NO2, and its molecular weight is 155.19 g/mol. Spectroscopic data is not explicitly provided in the research excerpts.

Q5: Are there any specific stability concerns with 2-Azabicyclo[3.3.0]octane-3-carboxylic acid derivatives, particularly ramipril?

A5: Research highlights the need for stable pharmaceutical compositions of 2-azabicyclo[3.3.0]octane-3-carboxylic acid derivatives like ramipril. [] Formulations often incorporate lubricants and external excipients to enhance stability. []

Q6: Can ramipril cross the blood-brain barrier?

A6: While ramipril's ability to cross the blood-brain barrier is not extensively discussed in the provided research, one study found that both ramiprilat and its prodrug ramipril were detected in rat cerebrospinal fluid after intravenous or intraperitoneal injections. [] This suggests that these compounds can, to some extent, penetrate the blood-brain barrier.

Q7: Were any specific drug delivery strategies investigated for 2-Azabicyclo[3.3.0]octane-3-carboxylic acid derivatives?

A7: One study explored the development of bilayer tablets containing ramipril for immediate release and metoprolol succinate for sustained release. [] This formulation aimed to provide both immediate and prolonged therapeutic effects.

Q8: What synthetic approaches are employed in the synthesis of 2-Azabicyclo[3.3.0]octane-3-carboxylic acid and its derivatives?

A8: The research highlights various synthetic strategies, including diastereoselective synthesis, [] utilizing L-serine as a starting material, [, ] and employing Michael reactions followed by hydrogenation and cyclization. [, ] Furthermore, the research mentions utilizing industrial waste materials, specifically the benzyl ester of (all-R)-2-azabicyclo[3.3.0]octane-3-carboxylic acid, as starting points for synthesizing new chiral compounds. [, , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

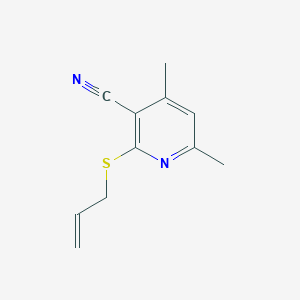

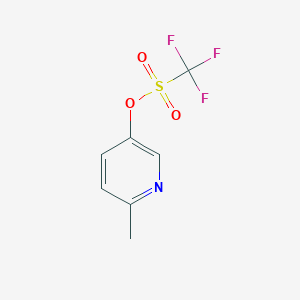

![3-[(1,1-Dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid](/img/structure/B48768.png)

![tert-butyl N-[(E,2S,3R)-3-[tert-butyl(dimethyl)silyl]oxy-1-hydroxyoctadec-4-en-2-yl]carbamate](/img/structure/B48794.png)